molecular formula C14H10Cl2O B8506528 4-(4-Chlorobenzoyl)-3-chlorotoluene

4-(4-Chlorobenzoyl)-3-chlorotoluene

Cat. No.: B8506528
M. Wt: 265.1 g/mol
InChI Key: VPQKMOAXEHHLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorobenzoyl)-3-chlorotoluene is a useful research compound. Its molecular formula is C14H10Cl2O and its molecular weight is 265.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10Cl2O

Molecular Weight

265.1 g/mol

IUPAC Name

(2-chloro-4-methylphenyl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C14H10Cl2O/c1-9-2-7-12(13(16)8-9)14(17)10-3-5-11(15)6-4-10/h2-8H,1H3

InChI Key

VPQKMOAXEHHLNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred 80° C. solution of 2-chloro-4-methylbenzoyl chloride (6.6 g, 39 mmol) in chlorobenzene (10 ml) was treated with aluminum chloride (5.14 g, 38.5 mmol) in portions over 15 minutes. The mixture was stirred 15 hours at 80° C., cooled, quenched by addition of ice and concentrated hydrochloric acid (5 ml), and extracted three times with diethyl ether. The combined extracts were washed with water and saturated aqueous sodium bicarbonate, dried over anhydrous magnesium sulfate, and evaporated under vacuum. The residue was chromatographed on a column of silica gel (250 g) eluted with 7:3 (v/v) n-hexane-dichloromethane to provide 7.9 g (76%) of 4-(4-chlorobenzoyl)-3-chlorotoluene, m.p. 58°-60.5° C.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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